molecular formula C15H23NO3 B2986126 6-[(2-Methylcyclohexyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid CAS No. 489452-17-7

6-[(2-Methylcyclohexyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Cat. No. B2986126
CAS RN: 489452-17-7
M. Wt: 265.353
InChI Key: HQGJKFJOZCPTLE-UHFFFAOYSA-N
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Description

6-[(2-Methylcyclohexyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid, commonly known as MCC-950, is a small molecule inhibitor that has been widely studied for its anti-inflammatory properties. It is a potent and selective inhibitor of NLRP3 inflammasome, a protein complex that plays a key role in the innate immune response.

Scientific Research Applications

Preparation of β-and γ-lactams

1-Carbamoyl-1-methylcyclohexa-2,5-dienes are utilized in the preparation of β-and γ-lactams through ring closures of unsaturated carbamoyl radicals. This process involves the production of delocalised carbamoyl radicals, which undergo cyclizations to yield moderate yields of N-benzyl-azetidin-2-ones and N-benzyl-pyrrolidin-2-ones. The process is significant in the synthesis of compounds with potential biological activities (Bella, Jackson, & Walton, 2004).

Synthesis of Cyclic Dipeptidyl Ureas

Cyclohexyl or benzyl isocyanide undergoes Ugi reactions to synthesize 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas. These compounds represent a novel class of pseudopeptidic [1,2,4]triazines, indicating the versatility of 6-[(2-Methylcyclohexyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid derivatives in peptide mimicry and potential biological applications (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Investigation of GABA Aminotransferase Inhibitors

The cyclohexene analogues of gamma-aminobutyric acid (GABA) and beta-alanine have been explored as conformationally rigid analogues of vigabatrin, highlighting their potential as mechanism-based inactivators of GABA aminotransferase. This research provides insights into the design of new inhibitors for therapeutic applications, particularly in epilepsy and drug addiction (Choi & Silverman, 2002).

Synthesis of Carbocyclic and Heterocyclic β-Aminocarboxylic Acids

The development of conformationally constrained carbocyclic β-amino acids, including derivatives of 6-[(2-Methylcyclohexyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid, has generated significant interest due to their presence in natural products, antibiotics, and as precursors to pharmacologically interesting compounds. These acids exhibit antifungal, antibacterial, and analgetic activities, underscoring their importance in medicinal chemistry (Kiss & Fülöp, 2014).

properties

IUPAC Name

6-[(2-methylcyclohexyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-10-6-2-5-9-13(10)16-14(17)11-7-3-4-8-12(11)15(18)19/h3-4,10-13H,2,5-9H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGJKFJOZCPTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C2CC=CCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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